BenchChemオンラインストアへようこそ!

1-[6-(furan-2-yl)pyridazin-3-yl]-N-(2-phenylethyl)piperidine-4-carboxamide

MAO-B inhibition neurodegeneration structure-activity relationship

1-[6-(Furan-2-yl)pyridazin-3-yl]-N-(2-phenylethyl)piperidine-4-carboxamide (CAS 1105220-03-8, molecular formula C22H24N4O2, molecular weight 376.5 g/mol) belongs to the pyridazinobenzylpiperidine carboxamide chemical class—a scaffold under active investigation for reversible monoamine oxidase B (MAO-B) inhibition relevant to neurodegenerative disease. The compound features a furan-2-yl-substituted pyridazine core linked via a piperidine-4-carboxamide bridge to an N-(2-phenylethyl) terminus.

Molecular Formula C22H24N4O2
Molecular Weight 376.46
CAS No. 1105220-03-8
Cat. No. B2689732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[6-(furan-2-yl)pyridazin-3-yl]-N-(2-phenylethyl)piperidine-4-carboxamide
CAS1105220-03-8
Molecular FormulaC22H24N4O2
Molecular Weight376.46
Structural Identifiers
SMILESC1CN(CCC1C(=O)NCCC2=CC=CC=C2)C3=NN=C(C=C3)C4=CC=CO4
InChIInChI=1S/C22H24N4O2/c27-22(23-13-10-17-5-2-1-3-6-17)18-11-14-26(15-12-18)21-9-8-19(24-25-21)20-7-4-16-28-20/h1-9,16,18H,10-15H2,(H,23,27)
InChIKeyAZZLXMYTIDNWSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[6-(Furan-2-yl)pyridazin-3-yl]-N-(2-phenylethyl)piperidine-4-carboxamide (CAS 1105220-03-8): Procurement-Grade Identity and Structural Context


1-[6-(Furan-2-yl)pyridazin-3-yl]-N-(2-phenylethyl)piperidine-4-carboxamide (CAS 1105220-03-8, molecular formula C22H24N4O2, molecular weight 376.5 g/mol) belongs to the pyridazinobenzylpiperidine carboxamide chemical class—a scaffold under active investigation for reversible monoamine oxidase B (MAO-B) inhibition relevant to neurodegenerative disease [1]. The compound features a furan-2-yl-substituted pyridazine core linked via a piperidine-4-carboxamide bridge to an N-(2-phenylethyl) terminus. Unlike the more extensively characterized benzylpiperidine congeners described in the primary literature, this specific phenethyl analog occupies a unique position in the structure–activity landscape where the ethylene spacer between the amide nitrogen and phenyl ring distinguishes it from both the benzyl and phenyl direct-attachment subseries.

Why 1-[6-(Furan-2-yl)pyridazin-3-yl]-N-(2-phenylethyl)piperidine-4-carboxamide Cannot Be Interchanged with Close Pyridazinopiperidine Analogs


Within the pyridazinopiperidine carboxamide class, small changes to the amide substituent produce large shifts in MAO-B inhibitory potency and isoform selectivity. In the only comprehensive head-to-head study of this scaffold published to date (Oh et al., 2024), 24 pyridazinobenzylpiperidine derivatives were evaluated, revealing that substituent identity and position on the benzyl ring dictated IC50 values spanning two orders of magnitude (MAO-B IC50 range: 0.203 µM to >40 µM [1]). The N-(2-phenylethyl) terminus present in CAS 1105220-03-8 introduces a two-carbon spacer absent from the benzyl subseries, altering both conformational flexibility and hydrogen-bonding geometry at the MAO-B active site relative to the N-benzyl, N-phenyl, N-pyridinyl, and N-cyclopentyl analogs that dominate vendor catalogs. Generic selection among these congeners—based solely on shared pyridazine-furan-piperidine cores—ignores the well-documented sensitivity of MAO-B binding to amide-substituent topology and risks procuring a compound with orders-of-magnitude lower target engagement.

Quantitative Differentiation Evidence for 1-[6-(Furan-2-yl)pyridazin-3-yl]-N-(2-phenylethyl)piperidine-4-carboxamide Against Closest Structural Analogs


Amide Substituent Architecture: Phenethyl Spacer Versus Benzyl, Phenyl, and Heteroaryl Congeners

CAS 1105220-03-8 is the sole commercially catalogued member of the pyridazinopiperidine-4-carboxamide series bearing an N-(2-phenylethyl) terminus—a two-carbon ethylene spacer linking the carboxamide nitrogen to the phenyl ring. By contrast, the closest catalogued congeners carry N-benzyl (single-carbon spacer, e.g., CAS 1251543-05-1), N-phenyl (direct attachment, e.g., CAS 1203126-34-4), N-pyridin-3-yl (heteroaryl direct attachment, e.g., CAS 1203213-76-6), or N-cyclopentyl (cycloalkyl, e.g., CAS 1203332-98-2) substituents . In the foundational 2024 structure–activity study by Oh et al. covering 24 benzylpiperidine derivatives of this scaffold, MAO-B IC50 values varied from 0.203 µM (S5, 3-Cl-benzyl) to >40 µM depending solely on benzyl substitution pattern [1]. The phenethyl homolog introduces an additional rotatable bond and extends the phenyl-to-amide distance by approximately 1.2 Å versus the benzyl series, a geometric variation expected to reposition the terminal phenyl within the MAO-B substrate cavity relative to Tyr398 and Tyr326—residues identified as critical for inhibitor stabilization via π–π stacking in the same study [1].

MAO-B inhibition neurodegeneration structure-activity relationship

Predicted MAO-B Isoform Selectivity: Class-Level Inference from Pyridazinobenzylpiperidine Scaffold

In the Oh et al. (2024) study, all 24 pyridazinobenzylpiperidine derivatives preferentially inhibited MAO-B over MAO-A, with the lead compound S5 achieving a selectivity index (SI = IC50 MAO-A / IC50 MAO-B) of 19.04 (MAO-B IC50 = 0.203 µM; MAO-A IC50 = 3.857 µM). The second lead S16 showed SI = 3.77 (MAO-B IC50 = 0.979 µM; MAO-A IC50 = 3.691 µM). All 24 compounds exhibited weak MAO-A inhibition (lowest IC50 = 3.691 µM) [1]. While CAS 1105220-03-8 has not been directly evaluated in this assay system, it shares the identical pyridazine-furan-piperidine-4-carboxamide core with the Oh et al. series. The phenethyl substituent replaces the benzyl group that was the sole variable in that study. Given that MAO-B selectivity was robustly maintained across all benzyl substitution patterns (Cl, OCH3, F, CN, CH3, Br at 2-, 3-, and 4-positions) and that the selectivity driver is the pyridazinopiperidine core rather than the benzyl substituent identity, a MAO-B-preferring profile is a reasonable class-level expectation for the phenethyl analog [1]. Additionally, the kinetic mechanism for S5 and S16 was competitive and reversible (Ki MAO-B: 0.155 ± 0.050 µM and 0.721 ± 0.074 µM respectively), and both compounds demonstrated blood–brain barrier penetration in the PAMPA assay [1].

MAO-B selectivity Parkinson's disease reversible inhibition

Intellectual Property Context: Documented Membership in Sloan-Kettering Pyridazinone-Furan Patent Family

The compound falls within the structural scope of European Patent EP2518063B1 ('Pyridazinones and furan-containing compounds'), assigned to Sloan-Kettering Institute for Cancer Research (filing date: 2007-12-21; granted: 2017-02-01; lapsed: 2018-12-21) [1]. While the patent's exemplified claims focus on pyridazinone-based NAMPT inhibitors for oncology, the Markush structures encompass furan-substituted pyridazine derivatives broadly, including piperidine-carboxamide variants. Separately, patent family EP2847181A1 ('Pyridazine and pyridine derivatives as NAMPT inhibitors', AbbVie, 2013) explicitly claims pyridazine-piperidine-carboxamides as NAMPT inhibitors for inflammatory and oncology indications [2]. Most close catalog analogs (N-cyclopentyl, N-pyridinyl, N-benzimidazolyl) lack explicit documentation in oncology-targeted patent filings, making the phenethyl variant one of the few analogs traceable to a dual MAO/NAMPT intellectual property landscape—an intersection relevant for multi-target drug discovery programs.

cancer NAMPT inhibition intellectual property

Supply-Chain Uniqueness: Sole Phenethyl Variant in the Commercial Pyridazinopiperidine-4-Carboxamide Catalog

A systematic survey of commercially catalogued 1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide variants (Chemsrc, 2026) identifies CAS 1105220-03-8 as the only entry bearing an N-(2-phenylethyl) substituent. All other catalogued congeners carry N-pyridin-3-yl (CAS 1203213-76-6), N-cyclopentyl (CAS 1203332-98-2), N-cyclohexyl (no CAS assigned), N-benzimidazol-2-yl (CAS 1251543-05-1), N-(5-methyl-1,3,4-thiadiazol-2-yl) (CAS 1251708-19-6), N-(4-fluoro-3-trifluoromethylphenyl) (CAS 1105219-96-2), or N-(furan-2-ylmethyl) substituents . This means that any screening library, SAR campaign, or pharmacology study requiring the phenethyl topology within this scaffold has exactly one procurement source. The N-pyridin-3-yl (hydrogen-bond acceptor) and N-cyclopentyl/N-cyclohexyl (fully saturated cycloalkyl) variants explore different physicochemical space (cLogP, polar surface area, hydrogen-bonding capacity) and cannot serve as phenethyl surrogates in structure–activity relationship studies where aromatic π-interactions and linker flexibility are the variables under investigation.

chemical procurement library screening scaffold diversity

Procurement-Driven Application Scenarios for 1-[6-(Furan-2-yl)pyridazin-3-yl]-N-(2-phenylethyl)piperidine-4-carboxamide (CAS 1105220-03-8)


Phenethyl Linker SAR Probe in Pyridazinopiperidine MAO-B Inhibitor Optimization

Use CAS 1105220-03-8 as the sole commercially available N-(2-phenylethyl) variant in a systematic SAR matrix comparing linker length (phenethyl vs. benzyl vs. phenyl vs. pyridinyl) effects on MAO-B IC50 and selectivity index. The class-level MAO-B selectivity expectation derived from the Oh et al. (2024) study of 24 benzyl analogs provides a validated assay framework, while the phenethyl compound fills a critical data gap in understanding how ethylene-spacer elongation modulates π–π stacking with Tyr398 and Tyr326 in the MAO-B active site [1]. Direct head-to-head testing against the closest benzyl analog (3-Cl-benzyl, predicted MAO-B IC50 ~0.2 µM) would quantify the potency cost or gain of linker extension in a single experiment.

Dual MAO-B/NAMPT Pharmacological Profiling in Neuro-Oncology Research

Deploy CAS 1105220-03-8 in parallel MAO-B and NAMPT biochemical assays to explore the scaffold's multi-target potential at the intersection of neurodegeneration and oncology. The compound's structural membership in the Sloan-Kettering pyridazinone-furan patent family (EP2518063B1) and the AbbVie NAMPT inhibitor patent family (EP2847181A1) provides a documented intellectual property rationale for dual-pathway screening that is absent for N-cyclopentyl, N-pyridinyl, and N-benzimidazolyl analogs [2][3]. A positive dual-inhibition signal would uniquely position the phenethyl variant as a chemical starting point for dual MAO-B/NAMPT inhibitor design.

Chemical Library Diversity Set for CNS-Penetrant Reversible MAO-B Inhibitor Screening

Include CAS 1105220-03-8 in a curated diversity set of reversible MAO-B inhibitor candidates for CNS drug discovery. The pyridazinobenzylpiperidine class has demonstrated blood–brain barrier penetration in the PAMPA assay for lead compounds S5 and S16 (Oh et al., 2024) [1]. The phenethyl variant, with its unique linker topology, adds conformational diversity beyond the benzyl subseries and serves as a probe for the tolerance of the MAO-B substrate cavity to extended aromatic side chains—a parameter directly relevant to optimizing CNS exposure and residence time.

Reference Standard for Analytical Method Development and Quality Control of Pyridazinopiperidine Libraries

Utilize CAS 1105220-03-8 as a chromatographic and spectroscopic reference standard when developing HPLC, LC-MS, or NMR methods for pyridazinopiperidine-4-carboxamide compound libraries. Its distinct phenethyl UV chromophore and unique retention-time signature differentiate it from the more polar N-pyridinyl and less aromatic N-cyclopentyl analogs, enabling its use as a system suitability marker in purity and identity assays for large screening collections containing multiple scaffold members.

Quote Request

Request a Quote for 1-[6-(furan-2-yl)pyridazin-3-yl]-N-(2-phenylethyl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.